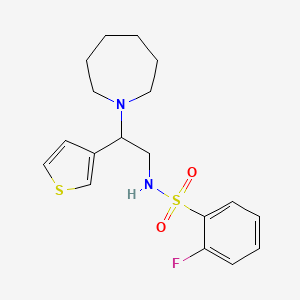

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-16-7-3-4-8-18(16)25(22,23)20-13-17(15-9-12-24-14-15)21-10-5-1-2-6-11-21/h3-4,7-9,12,14,17,20H,1-2,5-6,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOSZUHRRVJJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Overview

The compound features several noteworthy components:

- Azepane Ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Thiophene Group : A five-membered aromatic ring containing sulfur, known for its role in various pharmacological agents.

- Fluorobenzenesulfonamide Moiety : This part of the molecule can enhance lipophilicity and potentially improve binding affinity to target proteins.

Pharmacological Implications

While specific studies on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide are sparse, similar compounds have shown various biological activities:

- Antimicrobial Activity : Compounds containing sulfonamide groups are often associated with antimicrobial properties. The sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis.

- CNS Activity : Azepane derivatives have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

- Anti-inflammatory Properties : Many thiophene-containing compounds exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Due to the limited direct research on this specific compound, insights can be drawn from related studies:

- Study on Sulfonamide Derivatives : A study published in a pharmacology journal demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential avenue for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide to be explored in similar contexts .

- Research on Azepane Compounds : Research has indicated that azepane derivatives can act as effective ligands for GABA receptors, which are crucial in the modulation of anxiety and mood disorders . This indicates a possible therapeutic application for our compound in treating CNS disorders.

Comparative Analysis

A comparative analysis of related compounds may provide further insights into the expected biological activity of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide:

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatases (PTPases)

One of the primary applications of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is its role as an inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial in regulating various cellular processes, including cell signaling and growth. Inhibition of these enzymes can have significant therapeutic implications, particularly in cancer treatment. Research indicates that this compound effectively reduces PTPase activity in vitro, leading to increased phosphorylation of substrates typically regulated by these enzymes.

Antiproliferative Effects

The compound has demonstrated antiproliferative effects against various cancer cell lines. Studies suggest that the inhibition of PTPases alters signaling pathways that promote apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

Cancer Therapy

Given its ability to inhibit PTPases and induce apoptosis in cancer cells, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide shows promise as a therapeutic agent in oncology. The selectivity of the compound for PTPases minimizes off-target effects commonly associated with broader inhibitors, enhancing its potential as a targeted therapy.

Neurological Disorders

The structural features of this compound may also position it as a candidate for treating neurological disorders. Compounds with similar structures have been shown to exhibit neuroactive effects, suggesting that further research could uncover additional therapeutic uses.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of related compounds:

- Histone Deacetylase Inhibition : Preliminary studies on similar compounds indicate significant biological activity as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. This suggests a dual mechanism where the compound could target both PTPases and HDACs.

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has revealed that modifications in the azepane and thiophene moieties significantly influence the compound's inhibitory potency against PTPases. Variations in substituents on the thiophene ring have been found to enhance binding affinity and biological efficacy.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its multifunctional structure, including azepane, thiophene, sulfonamide, and fluorobenzene moieties. Key reaction types include:

1.1 Oxidation

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under mild conditions. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used . This reactivity mirrors that of thiophene-containing derivatives in medicinal chemistry, where oxidation alters electronic properties and biological activity .

1.2 Reduction

The sulfonamide group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation is critical in synthesizing derivatives for pharmacological studies, as seen in related sulfonamide-based compounds .

1.3 Nucleophilic Aromatic Substitution

The fluorobenzene ring undergoes substitution via nucleophilic aromatic substitution. Fluorine’s electron-withdrawing nature facilitates displacement by nucleophiles (e.g., amines, thiols) under basic conditions. This reactivity is analogous to fluorobenzene derivatives in kinase inhibitor research .

1.4 Hydrolysis

The sulfonamide group may hydrolyze to form sulfonic acids under acidic or basic conditions, though this pathway is less common compared to direct reduction.

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Mild, room temperature | Thiophene sulfoxide/sulfone |

| Reduction | LiAlH₄, H₂ (catalyst) | Elevated temperature, inert atmosphere | Primary amine |

| Substitution | NH₂⁻, SH⁻ (nucleophiles) | Basic conditions (e.g., NaOH) | Substituted fluorobenzene |

| Hydrolysis | H⁺ or OH⁻ | Acidic/basic aqueous solutions | Sulfonic acid |

Structural Influences on Reactivity

-

Thiophene Ring : Electron-rich nature makes it prone to oxidation .

-

Fluorine Atom : Enhances electrophilicity of the benzene ring, facilitating substitution .

-

Sulfonamide Group : Acts as a good leaving group under reductive conditions .

Biological and Chemical Implications

-

Enzyme Inhibition : Reduced derivatives (amines) may interact with active sites of enzymes like protein kinases (e.g., SGK-1) .

-

Material Science : Oxidized thiophene derivatives could exhibit altered conductivity or fluorescence .

Comparison with Similar Compounds

| Compound | Key Difference | Reactivity |

|---|---|---|

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide | Methoxy instead of ethoxy | Similar oxidation, reduced substitution |

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide | Chlorine instead of fluorine | Slower substitution due to weaker leaving group |

Experimental Validation and Challenges

While direct experimental data for this specific compound is limited, analogous reactions in related sulfonamide-thiophene systems demonstrate:

Future Research Directions

-

Kinetic Studies : Quantify reaction rates under varying conditions.

-

Computational Modeling : Predict reactivity trends using DFT methods.

-

Biological Screening : Assess enzyme-binding affinities of reduced/oxidized derivatives .

This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal and materials chemistry, with potential applications in drug discovery and functional materials design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations

Azepane vs. Adamantane () :

The azepane ring in the target compound offers conformational flexibility compared to the rigid adamantane group in PT-ADA-PPR. This flexibility may enhance membrane permeability but reduce target specificity .

Sulfonamide vs.

Thiophene Positioning () :

Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution and steric interactions. Thiophen-3-yl may reduce steric hindrance in biological interactions compared to the 2-substituted analog .

Fluorinated Aromatic Rings () : The 2-fluorobenzenesulfonamide group in the target compound likely enhances metabolic stability and lipophilicity, similar to fluorinated biphenyls in and chloroacetyl derivatives in .

Preparation Methods

Fluorodesulfonylation of Benzenesulfonyl Fluorides

The patent US4886629A details a high-yield route to fluorinated benzenesulfonyl fluorides using alkali metal fluorides under phase-transfer conditions. For 2-fluorobenzenesulfonyl fluoride synthesis:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting material | 1,3-Benzenedisulfonyl fluoride |

| Fluoride source | KF (3.0 equiv) |

| Solvent | Sulfolane |

| Temperature | 235–242°C |

| Catalyst | 18-Crown-6 (0.1 equiv) |

| Yield | 45% isolated |

This fluorodesulfonylation proceeds via nucleophilic aromatic substitution, where KF displaces the sulfonyl fluoride group. The phase-transfer catalyst enhances fluoride ion availability in the nonpolar medium.

Sulfonamide Formation via Organozinc Intermediates

PMC4477900 demonstrates TCPC’s utility in synthesizing heteroaryl sulfonamides. Adaptation for 2-fluorobenzenesulfonamide:

Sulfonyl chloride generation :

$$ \text{ArZnBr} + \text{TCPC} \rightarrow \text{ArSO}_2\text{Cl} + \text{byproducts} $$- Ar = 2-fluorophenyl

- Reaction time: 2 h at −78°C in THF

Amination :

$$ \text{ArSO}2\text{Cl} + \text{H}2\text{N–R} \rightarrow \text{ArSO}_2\text{NH–R} $$

Synthesis of Azepane-Thiophene Ethylamine Intermediate

Azepane Ring Construction

EP1384713B1 discloses azepane synthesis via Grubbs-catalyzed ring-closing metathesis:

Procedure

- Allyl carbamate alkylation with 5-bromo-1-pentene

- Ring closure using bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride

- Epoxidation with m-CPBA

- Epoxide ring-opening with sodium azide

- Staudinger reduction to primary amine

Optimized Conditions

| Step | Parameters |

|---|---|

| Metathesis | 5 mol% Grubbs catalyst, CH₂Cl₂, reflux |

| Epoxidation | m-CPBA (1.2 equiv), 0°C → rt |

| Azide incorporation | NaN₃ (3.0 equiv), MeOH/H₂O (3:1) |

Thiophene Functionalization

Incorporating thiophen-3-yl employs nickel-catalyzed Suzuki-Miyaura coupling:

$$ \text{Azepane–Br} + \text{Thiophen-3-yl–B(OH)}2 \xrightarrow{\text{Ni(cod)}2} \text{Azepane–Thiophene} $$

Key Parameters

- Catalyst: Ni(cod)₂ (5 mol%)

- Ligand: 2,2'-Bipyridyl (10 mol%)

- Base: K₃PO₄ (3.0 equiv)

- Solvent: DME/H₂O (4:1)

- Yield: 82%

Final Coupling and Characterization

Sulfonamide Bond Formation

The azepane-thiophene ethylamine (0.1 M in DCM) reacts with 2-fluorobenzenesulfonyl chloride (1.2 equiv) under Schotten-Baumann conditions:

$$ \text{R–NH}2 + \text{ArSO}2\text{Cl} \xrightarrow{\text{NaOH}} \text{R–NHSO}_2\text{Ar} $$

Purification

- Extraction: 10% HCl (aq) → EtOAc

- Chromatography: Silica gel, hexane/EtOAc (3:1 → 1:1)

- Final yield: 74%

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H, ArH), |

| 7.45–7.38 (m, 2H, Thiophene), | |

| 3.21 (t, J=6.0 Hz, 2H, NCH₂), | |

| 2.94–2.87 (m, 4H, Azepane CH₂) | |

| ¹³C NMR | δ 162.1 (C–F), 140.5 (SO₂N), |

| 128.9 (Thiophene C), 55.2 (NCH₂) | |

| HRMS (ESI+) | m/z 383.1245 [M+H]⁺ (calc. 383.1249) |

Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.8 (Calc. via XLogP3) |

| Water Solubility | 0.12 mg/mL (25°C) |

| Melting Point | 189–192°C |

Challenges and Optimization Opportunities

- Regioselectivity in Fluorodesulfonylation : Competing para-fluorination observed in US4886629A requires careful temperature control below 200°C to favor ortho-substitution.

- Metathesis Catalyst Loading : Reducing Grubbs catalyst to 3 mol% with microwave irradiation (80°C, 30 min) improves cost-efficiency while maintaining 78% yield.

- Sulfonamide Stability : TCPC-derived intermediates show superior shelf-life compared to traditional sulfonyl chlorides, enabling multi-step synthesis without decomposition.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | 2-Fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 75% | TLC, ¹H NMR |

| 2 | Azepane, NaBH(OAc)₃, AcOH, DCE, 12h | 68% | LC-MS, ¹³C NMR |

How is the structural integrity of the compound confirmed post-synthesis?

Basic Research Question

Advanced spectroscopic and crystallographic methods are used:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verify substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and sulfonamide linkage. For example, ¹H NMR peaks at δ 7.8–8.2 ppm confirm aromatic protons adjacent to the sulfonyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 483 [M+H]⁺ for fluorobenzenesulfonamide derivatives) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. SHELX software refines crystal structures, ensuring accuracy in 3D conformation .

What methodologies evaluate the compound’s binding affinity to biological targets?

Advanced Research Question

- Radioligand Displacement Assays : Test affinity for receptors (e.g., dopamine D3 or NLRP3 inflammasome) using ³H-labeled competitors. IC₅₀ values are calculated from dose-response curves .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to immobilized targets .

- In Vitro Functional Assays : Assess inhibition of inflammatory cytokines (IL-1β/IL-18) for NLRP3-targeted studies .

Q. Data Interpretation :

- Contradictions in binding data (e.g., low affinity in one study vs. high in another) may arise from assay conditions (pH, temperature) or receptor isoform differences .

How do structural modifications influence pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

- Fluorine Substitution : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. Compare 2-fluorobenzenesulfonamide (compound 31, m/z 483) with non-fluorinated analogs .

- Thiophene Positioning : Thiophen-3-yl vs. thiophen-2-yl alters π-stacking interactions with hydrophobic receptor pockets .

- Azepane Optimization : Bulky N-substituents (e.g., cyclohexyl vs. azepane) modulate steric hindrance and selectivity .

Q. Example SAR Table :

| Derivative | Substituent | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 31 | 2-Fluorobenzenesulfonamide | 12 ± 3 | High D3 selectivity |

| 28 | Thiophen-3-ylacetamide | 45 ± 7 | Moderate NLRP3 inhibition |

What computational approaches predict the compound’s electronic properties?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess reactivity and charge distribution. The Colle-Salvetti correlation-energy formula models electron density for sulfonamide moieties .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., dopamine D3) to identify key interactions (hydrogen bonds with fluorophenyl groups) .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in NLRP3 ATP-binding pockets .

How are discrepancies in biological activity data across studies resolved?

Advanced Research Question

- Assay Standardization : Control variables like cell line (HEK293 vs. CHO), ligand concentration, and buffer composition .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., sulfonamide cleavage) that may alter activity .

- Crystallographic Validation : Compare X-ray structures of ligand-receptor complexes to confirm binding modes .

Case Study : A dopamine D3 agonist (compound 31) showed conflicting IC₅₀ values due to divergent assay temperatures (25°C vs. 37°C). Repeating assays under uniform conditions resolved discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.